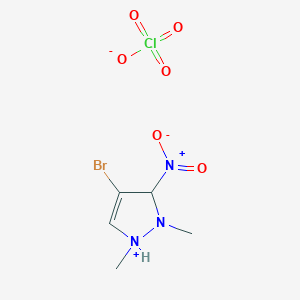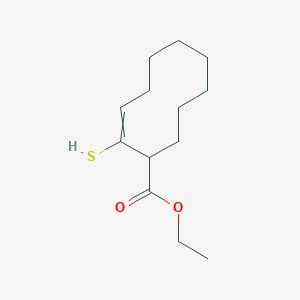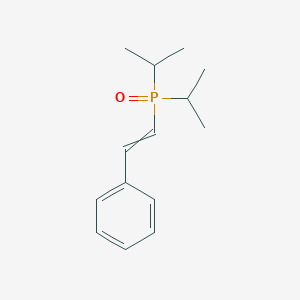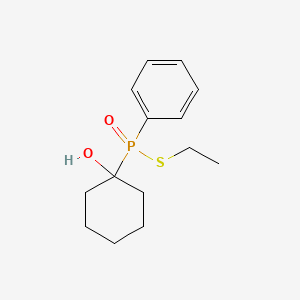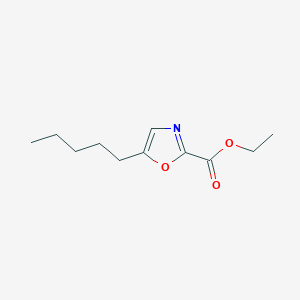![molecular formula C28H20N2O B14396036 (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone CAS No. 89374-11-8](/img/structure/B14396036.png)
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a pyrido[1,2-a][1,3]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated flow chemistry platforms to ensure consistency and efficiency . The use of continuous flow synthesis allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Oxazepam: Used for its sedative and anxiolytic effects.
Uniqueness
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its pyrido[1,2-a][1,3]diazepine core differentiates it from the more commonly studied 1,4-benzodiazepines .
Properties
CAS No. |
89374-11-8 |
|---|---|
Molecular Formula |
C28H20N2O |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2,4-diphenylpyrido[1,2-a][1,3]diazepin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20N2O/c31-28(23-16-8-3-9-17-23)27-24(21-12-4-1-5-13-21)20-25(22-14-6-2-7-15-22)29-26-18-10-11-19-30(26)27/h1-20H |
InChI Key |
KPVTVJXZAQOKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N3C=CC=CC3=N2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



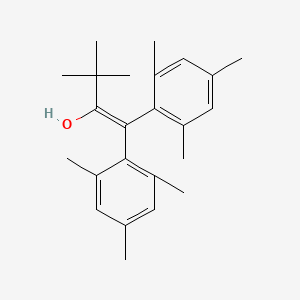
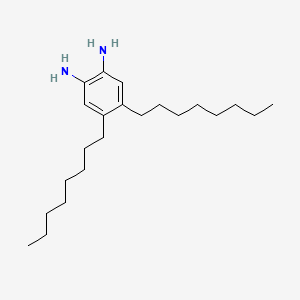
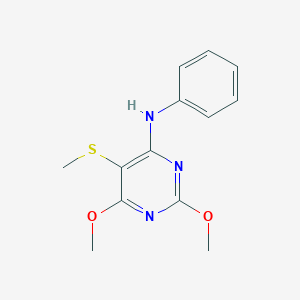
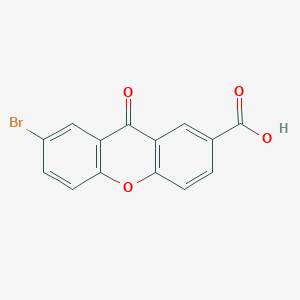
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)


